1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone
Description
1-(1,1-Dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone, commonly known as Celestolide (CAS 13171-00-1) or ADBI (CAS 83-66-9), is a synthetic polycyclic musk widely used in fragrances due to its stability and musk-like odor profile . Its structure consists of a 2,3-dihydro-1H-indene backbone substituted with two methyl groups at the 1-position and an acetyl group at the 5-position.
Properties
CAS No. |
102296-44-6 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone |
InChI |
InChI=1S/C13H16O/c1-9(14)10-4-5-12-11(8-10)6-7-13(12,2)3/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
HVENCELDSVORNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(CC2)(C)C |
Origin of Product |
United States |
Preparation Methods
Friedel–Crafts Acylation of 1,1-Dimethylindane
The most direct route involves Friedel–Crafts acylation of 1,1-dimethylindane. Smirnova et al. (1991) demonstrated this method using acetyl chloride and aluminum chloride (AlCl₃) as a Lewis acid catalyst . The reaction proceeds via electrophilic substitution at the para position relative to the dimethyl-substituted bridgehead (Scheme 1):
Reaction Conditions :
-
Substrate : 1,1-Dimethylindane (1 equiv)
-
Acylating Agent : Acetyl chloride (1.2 equiv)
-
Catalyst : AlCl₃ (1.5 equiv)
-
Solvent : Dichloromethane (DCM), 0°C to room temperature
Mechanistically, AlCl₃ coordinates to acetyl chloride, generating an acylium ion that attacks the electron-rich aromatic ring. Steric hindrance from the 1,1-dimethyl group directs acetylation to the 5-position. Nuclear magnetic resonance (NMR) analysis confirmed regioselectivity, with characteristic carbonyl peaks at δ 208.5 ppm in spectra .
Cyclization of Dimedone Derivatives
An alternative synthesis begins with dimedone (5,5-dimethylcyclohexane-1,3-dione), leveraging its reactivity in tandem addition-fragmentation sequences (Scheme 2) . Key steps include:
-
Triflation : Dimedone reacts with triflic anhydride to form a vinylogous acyl triflate.
-
Claisen Condensation : Treatment with ethyl acetate’s lithium enolate induces fragmentation, yielding β-keto ester intermediates.
-
Cyclotrimerization : Rhodium-catalyzed [2+2+2] cycloaddition with trimethylsilylacetylene forms the indane core.
-
Hydrolysis and Acetylation : Acidic hydrolysis liberates the carboxylic acid, which undergoes Friedel–Crafts acylation .
Optimization Notes :
-
Rhodium catalysts (e.g., RhCl(PPh₃)₃) improve cyclotrimerization efficiency (85% yield) .
-
Regioselectivity challenges arise during cycloaddition, requiring chromatographic separation of isomers .
Multi-Step Synthesis from Isobutyrate Esters
Merck Patent (2012) outlines a scalable route starting from methyl isobutyrate (Scheme 3) :
-
α-Alkylation : Methyl isobutyrate reacts with 2-fluorobenzyl bromide under basic conditions (81% yield).
-
Reduction : Diisobutylaluminum hydride (DIBAL-H) reduces the ester to a primary alcohol (88% yield).
-
Mesylation and Halogenation : Mesyl chloride converts the alcohol to a mesylate, displaced by iodide via Finkelstein reaction (81% overall) .
-
Friedel–Crafts Acylation : The iodinated intermediate undergoes acetylation analogous to Method 1 .
Advantages :
-
Avoids harsh AlCl₃ conditions by pre-functionalizing the indane scaffold.
-
Enables gram-scale production with >95% purity via recrystallization .
Analytical Characterization and Quality Control
Critical data for verifying synthetic success include:
Purity assessments via high-performance liquid chromatography (HPLC) typically show >98% peak area, with residual solvents (e.g., DCM) below ICH Q3C limits .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Fragrance Industry
1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone is primarily utilized as a fragrance ingredient. It is part of the family of compounds known as polycyclic musks. These compounds are valued for their ability to impart long-lasting scents in personal care products, detergents, and household cleaners.
Table 1: Fragrance Applications
| Product Type | Application Example |
|---|---|
| Personal Care | Perfumes, deodorants |
| Household Products | Air fresheners, laundry detergents |
| Cosmetics | Skin creams and lotions |
Therapeutic Potential
Research has indicated that compounds related to this compound may exhibit biological activities that are beneficial for therapeutic applications. Studies have focused on their anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Effects
A study published in a peer-reviewed journal examined the anti-inflammatory effects of similar compounds in animal models. The results showed a significant reduction in inflammation markers when administered at specific dosages.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Table 2: Synthesis Applications
| Compound Derived | Application Area |
|---|---|
| Analgesics | Pain relief medications |
| Antimicrobials | Treatments for bacterial infections |
Regulatory Considerations
The safety profile of this compound has been evaluated by regulatory bodies. According to assessments conducted under frameworks like the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), the compound has been classified as having low toxicity with minimal risk at typical exposure levels in consumer products .
Mechanism of Action
The mechanism of action of 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ketone group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Trends :
- Substituent Effects : Methyl and alkyl groups at the 1- and 3-positions enhance thermal stability and odor intensity. Larger substituents (e.g., isopropyl in Traseolide) increase molecular weight and reduce volatility .
- Environmental Impact : Celestolide and Phantolide are frequently detected in wastewater (concentrations up to 120 ng/g dry weight), with Celestolide showing moderate biodegradation resistance .
Functional Analogs in Psychoactive Substances
Despite structural similarities, some indanone derivatives are exploited for non-fragrance applications. For example:
Indapyrophenidone
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (unregistered CAS) is a novel cathinone derivative sold as "indapyrophenidone." Unlike Celestolide, it features a pyrrolidinyl-phenyl group adjacent to the ketone, enabling interactions with central nervous system receptors. Key differences:
Chlorinated and Halogenated Derivatives
This compound is explored in pharmaceutical intermediates but lacks commercial use in fragrances due to toxicity concerns .
Biological Activity
1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone, also known by its CAS number 102296-44-6, is a compound with notable structural characteristics that suggest potential biological activities. This article explores the biological activity of this compound through various studies and findings, highlighting its interactions with biological systems, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C13H16O
- Molecular Weight : 188.269 g/mol
- CAS Number : 102296-44-6
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of indane structures have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways that control cell proliferation and apoptosis.
Anti-inflammatory Effects
Research has demonstrated that this compound can exhibit anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases. The exact pathways involved are still under investigation but may include the inhibition of NF-kB signaling pathways.
Antibacterial Properties
The antibacterial activity of this compound has also been explored. Studies indicate that it can disrupt bacterial cell membranes, leading to cell lysis. This property is particularly relevant in the context of antibiotic resistance, where novel compounds are needed to combat resistant strains.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity in cellular signaling pathways, affecting processes such as apoptosis and immune response.
- Oxidative Stress Management : Some studies suggest that it might help in reducing oxidative stress by enhancing antioxidant enzyme activity.
Study 1: Antitumor Effects
A study published in a peer-reviewed journal examined the effects of indane derivatives on human breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 = 25 µM), suggesting its potential as an anticancer agent .
Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers treated macrophages with various concentrations of this compound. The findings revealed a dose-dependent decrease in TNF-alpha production, indicating its efficacy in modulating inflammatory responses .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a ketone group is introduced to the indene backbone using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling temperature (0–5°C to prevent side reactions) and solvent choice (e.g., dichloromethane for solubility). Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and dihydroindenyl CH₂ groups (δ 1.5–2.5 ppm). The acetyl group (C=O) appears as a singlet at δ 2.1–2.3 ppm.
- IR : A strong C=O stretch near 1700 cm⁻¹ confirms the ketone .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 200–220) and fragmentation patterns (loss of CH₃ groups) validate the structure .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation, as aromatic ketones may irritate mucous membranes. Wear nitrile gloves and safety goggles. In case of skin contact, wash with soap and water immediately. Store in airtight containers away from oxidizers due to potential reactivity .
Advanced Research Questions
Q. How do stereochemical and electronic factors influence the reactivity of this compound in catalytic transformations?
- Methodological Answer : The rigidity of the dihydroindenyl backbone restricts rotational freedom, affecting regioselectivity in reactions like hydrogenation. Computational modeling (DFT) can predict electron density distribution, showing higher reactivity at the para position of the acetyl group. Experimental validation via X-ray crystallography (as in ) confirms spatial arrangements .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s thermodynamic properties?
- Methodological Answer : Cross-validate using high-level ab initio methods (e.g., CCSD(T)) and experimental calorimetry. For example, NIST data ( ) reports enthalpy of formation, which can be compared with Gaussian-optimized values. Discrepancies may arise from solvent effects in experiments versus gas-phase calculations .
Q. How can structure-activity relationship (SAR) studies guide its potential in drug discovery?
- Methodological Answer : Modify the acetyl group to sulfonyl or amine derivatives (see ) and test bioactivity against kinase targets. Use in vitro assays (e.g., IC₅₀ measurements) to correlate substituent electronegativity with inhibitory potency. Molecular docking (AutoDock Vina) predicts binding affinity to active sites .
Q. What role does this compound play in designing photostable materials or fluorescent probes?
- Methodological Answer : The conjugated dihydroindenyl system absorbs UV light (λ_max ~270 nm). Functionalizing the acetyl group with electron-withdrawing groups (e.g., NO₂) shifts absorption to visible wavelengths. Test photodegradation under UV lamps and compare with control compounds lacking the indenyl moiety .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis yields?
- Methodological Answer : Implement quality control via HPLC to monitor purity (>95%). Variability often stems from moisture-sensitive Lewis acid catalysts; thus, rigorously anhydrous conditions (molecular sieves, glovebox) improve reproducibility .
Q. What statistical methods are suitable for analyzing dose-response data in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
